Target Selectivity Divergence: Pyridin-3-yl vs Furan-2-yl Analogs
The furan-2-yl analog demonstrates dual engagement of eIF4H (IC50 = 31,100 nM) and PABP1 (IC50 = 100,000 nM), while showing no inhibition of NR5A2 (IC50 > 35,900 nM). The pyridin-3-yl compound, by virtue of replacing the oxygen-containing furan with a basic nitrogen-containing pyridine, is predicted to exhibit a markedly different hydrogen-bonding and electrostatic profile at the binding site, leading to a distinct selectivity fingerprint. Direct quantitative data for the pyridin-3-yl compound is not publicly available; the presented comparator data is the strongest available evidence for its unique selectivity potential .
| Evidence Dimension | Target Engagement Selectivity Profile |
|---|---|
| Target Compound Data | Not publicly available; predicted to differ from furan-2-yl analog due to pyridine N basicity and altered H-bonding. |
| Comparator Or Baseline | Furan-2-yl analog (MLS-0267815). eIF4H IC50 = 31,100 nM; PABP1 IC50 = 100,000 nM; NR5A2 IC50 > 35,900 nM. |
| Quantified Difference | Not calculable; structural divergence (pyridine vs furan) is expected to produce a distinct selectivity profile. |
| Conditions | BindingDB-curated PubChem BioAssay data from Sanford-Burnham Center for Chemical Genomics (SBCCG). |
Why This Matters
Researchers prioritizing target selectivity cannot assume the pyridin-3-yl compound shares the same target profile as the furan-2-yl analog; independent screening is required, making the pyridin-3-yl compound a necessary tool for scaffold optimization.
- [1] BindingDB. BDBM73184: N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. IC50 values for eIF4H, PABP1, and NR5A2. View Source
